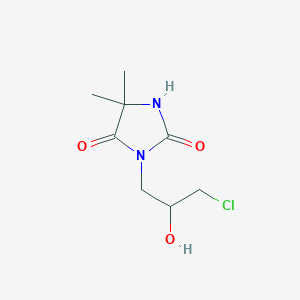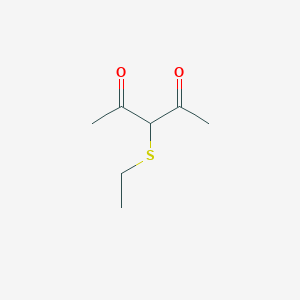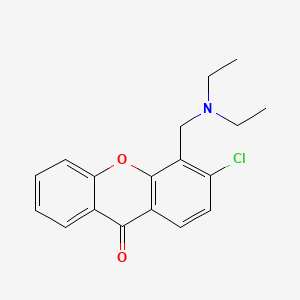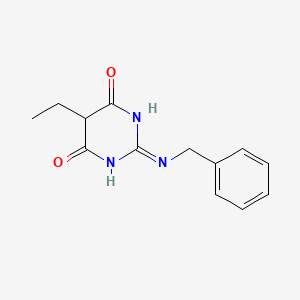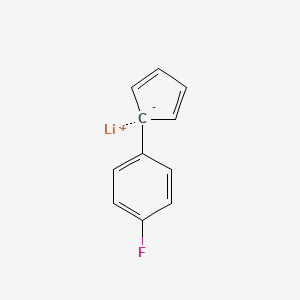
lithium;1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene is an organolithium compound that features a cyclopentadienyl ring substituted with a fluorobenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene typically involves the reaction of 1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene with a lithium reagent. One common method is the deprotonation of the cyclopentadienyl ring using a strong base such as butyl lithium. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar deprotonation techniques. The process would likely be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Lithium;1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopentadienyl ketones or alcohols.
Reduction: Reduction reactions can convert the fluorobenzene moiety to a cyclohexadiene derivative.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclopentadienyl ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Lithium;1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing new pharmaceuticals with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism by which lithium;1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene exerts its effects involves the interaction of the lithium atom with various molecular targets. The lithium ion can coordinate with electron-rich sites on other molecules, facilitating reactions such as nucleophilic addition and substitution. The cyclopentadienyl ring and fluorobenzene moiety also contribute to the compound’s reactivity by stabilizing intermediates and transition states during chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Lithium cyclopentadienide: Similar in structure but lacks the fluorobenzene moiety.
1-cyclopenta-2,4-dien-1-yl-4-nitrobenzene: Contains a nitro group instead of a fluorine atom, leading to different reactivity and applications.
Cyclopenta-2,4-dien-1-yltrimethylsilane: Features a trimethylsilyl group, used in different synthetic applications.
Uniqueness
Lithium;1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene is unique due to the presence of both a lithium atom and a fluorobenzene moiety, which impart distinct electronic and steric properties. These features make it a versatile compound in various chemical reactions and applications, distinguishing it from other similar compounds.
Properties
CAS No. |
38573-61-4 |
|---|---|
Molecular Formula |
C11H8FLi |
Molecular Weight |
166.1 g/mol |
IUPAC Name |
lithium;1-cyclopenta-2,4-dien-1-yl-4-fluorobenzene |
InChI |
InChI=1S/C11H8F.Li/c12-11-7-5-10(6-8-11)9-3-1-2-4-9;/h1-8H;/q-1;+1 |
InChI Key |
OGSYDOKYXLCXDU-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1=C[C-](C=C1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


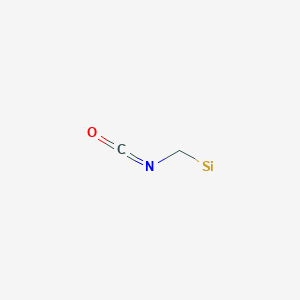
![1,1',1''-{[(4-Nitrophenyl)methoxy]methanetriyl}tribenzene](/img/structure/B14668472.png)
![Pyridinium, 1-[(4-fluorophenyl)methyl]-](/img/structure/B14668475.png)
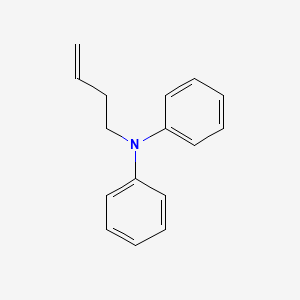
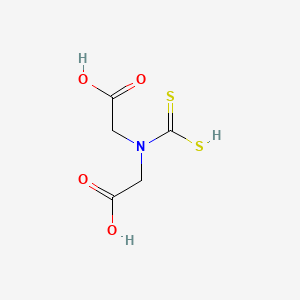
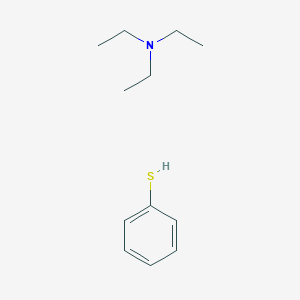
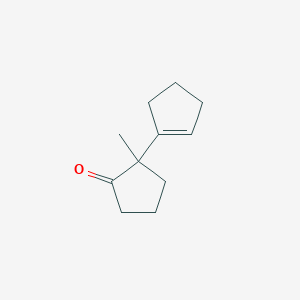
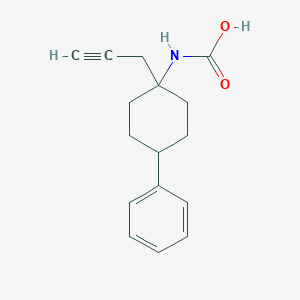

![2-{[3-(4-Hydroxyphenyl)acryloyl]oxy}butanedioic acid](/img/structure/B14668515.png)
